2-chloro-4-fluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide
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Description
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum shows peaks at various chemical shifts, indicating the presence of different types of protons in the molecule . Similarly, the 13C NMR spectrum provides information about the carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For instance, a Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of the correspondent compound .Physical and Chemical Properties Analysis
This compound is a white powder with a melting point of 85–87°C . The 1H NMR and 13C NMR spectra provide information about its chemical structure .Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound
Mode of Action
It’s known that compounds with similar structures can interact with their targets and cause changes in cellular processes . The interaction usually involves the compound binding to its target, which can lead to changes in the target’s activity.
Biochemical Pathways
Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This suggests that this compound could potentially affect a wide range of biochemical pathways.
Result of Action
Similar compounds have been found to exhibit a range of biological activities . Depending on the specific targets and pathways affected, this could result in a variety of cellular responses.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O/c18-15-10-13(19)2-3-14(15)16(24)22-11-12-4-8-23(9-5-12)17-20-6-1-7-21-17/h1-3,6-7,10,12H,4-5,8-9,11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGANHGRQRBKHCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=C(C=C(C=C2)F)Cl)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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